N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both indole and benzotriazine moieties. The presence of these heterocyclic structures suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions
Synthesis of 6-fluoroindole: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Formation of the benzotriazine ring: This involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a carboxylic acid or its derivative.
Coupling of the two moieties: The final step involves the coupling of the 6-fluoroindole with the benzotriazine derivative through an ethyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazine derivatives.
Substitution: Both the indole and benzotriazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of indoxyl derivatives.
Reduction: Formation of dihydrobenzotriazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins, while the benzotriazine ring can interact with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Lacks the fluorine atom on the indole ring.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Contains a chlorine atom instead of fluorine.
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the fluorine atom in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can enhance its biological activity by increasing its lipophilicity and metabolic stability, making it potentially more effective as a therapeutic agent compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C19H16FN5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O2/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
InChI Key |
ZBFOPQPKVOMMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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